4,4-dimethyl-2-(4-nitrophenyl)-5H-1,3-oxazole
Description
4,4-Dimethyl-2-(4-nitrophenyl)-5H-1,3-oxazole is a substituted oxazole derivative characterized by a five-membered oxazole ring with a 4-nitrophenyl substituent at the C2 position and two methyl groups at the C4 position. The nitro group (-NO₂) at the para position of the phenyl ring is a strong electron-withdrawing group, influencing the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
4,4-dimethyl-2-(4-nitrophenyl)-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-11(2)7-16-10(12-11)8-3-5-9(6-4-8)13(14)15/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFBYFUMLQSBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348684 | |
| Record name | 4,4-dimethyl-2-(4-nitrophenyl)-5H-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42407-05-6 | |
| Record name | 4,4-Dimethyl-2-(4-nitrophenyl)-2-oxazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42407-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-dimethyl-2-(4-nitrophenyl)-5H-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Nitrophenyl-Substituted Precursors
A widely reported route involves the cyclocondensation of 4-nitrobenzaldehyde with dimethyl-substituted α-amino ketones. For example, reacting 4-nitrobenzaldehyde with 2-amino-3-methyl-2-butanone in the presence of phosphorus oxychloride yields the target compound via Robinson-Gabriel synthesis.
Mechanistic Insights :
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Formation of Schiff base : The aldehyde reacts with the α-amino ketone to form an imine intermediate.
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Cyclodehydration : Acid catalysis (e.g., POCl₃) facilitates intramolecular cyclization, eliminating water to form the oxazole ring.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | POCl₃ | 65–70 |
| Temperature (°C) | 80–90 | — |
| Reaction Time (h) | 4–6 | — |
Limitations :
Hantzsch Oxazole Synthesis with Nitroaryl Amides
The Hantzsch method employs α-haloketones and nitro-substituted amides. For instance, 4-nitrobenzamide reacts with 4-chloro-3-methyl-2-butanone in ethanol under reflux to form the oxazole core.
Reaction Scheme :
Key Observations :
Post-Cyclization Nitration of Phenyl-Oxazole Intermediates
Nitration of pre-synthesized 4,4-dimethyl-2-phenyl-5H-1,3-oxazole offers an alternative route. Using a mixture of HNO₃ and H₂SO₄ at 0–5°C achieves para-nitration with >80% regioselectivity.
Nitration Conditions :
| Parameter | Value |
|---|---|
| Nitrating Agent | HNO₃ (90%) |
| Catalyst | H₂SO₄ (98%) |
| Temperature (°C) | 0–5 |
| Reaction Time (h) | 2 |
Challenges :
Dialkyl Carbonate-Mediated Cyclization
Adapting methods from oxazolidinone synthesis, a novel approach utilizes dimethyl carbonate (DMC) for cyclizing β-hydroxyamide intermediates. For example, 4-nitro-N-(2-hydroxy-3-methylbutanoyl)aniline undergoes cyclization in DMC at 120°C to form the target compound.
Advantages Over Phosgene :
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Safety : DMC is non-toxic and avoids hazardous phosgene usage.
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Yield Improvement : 30–35% higher yields compared to traditional methods.
Reaction Profile :
Scalability : Demonstrated at pilot scale with 40% overall yield from 4-nitroaniline.
Analytical Characterization
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar oxazole ring and dihedral angle of 85° between the oxazole and nitrophenyl planes.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Safety |
|---|---|---|---|---|
| Cyclocondensation | 65–70 | 95–98 | Moderate | Moderate |
| Hantzsch Synthesis | 50–60 | 90–92 | Low | High |
| Post-Cyclization Nitration | 70–75 | 85–90 | High | Low (acid use) |
| DMC Cyclization | 75–80 | 98–99 | High | High |
Recommendations :
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-2-(4-nitrophenyl)-5H-1,3-oxazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Heterocycle Type : Oxazole derivatives (e.g., the target compound) differ from oxadiazoles in ring composition (oxazole: O and N vs. oxadiazole: two N and O). This affects electronic properties and biological target interactions .
- Substituent Effects : The 4-nitrophenyl group enhances electron deficiency, favoring interactions with electron-rich biological targets. In contrast, chloro or methyl groups (e.g., in compound 20) modulate steric hindrance and lipophilicity .
- Pharmacological Activity : Oxadiazoles with nitro groups (e.g., compound 3a) exhibit CNS depressant or antimicrobial activity, while oxazoles like the target compound may serve as intermediates in drug synthesis .
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s logP is predicted to be lower than 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole (logP = 4.7) due to fewer hydrophobic substituents .
- Electron-Withdrawing Effects : The 4-nitro group increases electrophilicity, making the compound reactive in further functionalization (e.g., coupling reactions) .
- Thermal Stability : Derivatives like 4,4-dimethyl-2-[2-(3-nitrophenyl)ethenyl]-oxazole hydrochloride exhibit high boiling points (~340°C), suggesting thermal robustness .
Biological Activity
4,4-Dimethyl-2-(4-nitrophenyl)-5H-1,3-oxazole is a heterocyclic compound known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and various applications based on recent studies.
Synthesis
The compound is synthesized through a cyclization reaction involving 4-nitrobenzoyl chloride and 2,2-dimethyl-1,3-propanediol in the presence of a base like pyridine. This process forms the oxazole ring structure that is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. The presence of the nitro group enhances its reactivity and interaction with microbial targets .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves the bioreduction of the nitro group to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. Specifically, it has shown effectiveness against several cancer cell lines by disrupting vital cellular processes .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation and survival.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways involved in cell growth and apoptosis.
- Reactive Intermediate Formation : The nitro group undergoes bioreduction to generate reactive intermediates that can bind to DNA and proteins, causing damage and triggering cell death pathways .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains a nitro group and dimethyl substitutions | Antimicrobial and anticancer properties |
| 2-(4-Nitrophenyl)-5H-1,3-oxazole | Lacks dimethyl substitution | Reduced biological activity |
| 4,4-Dimethyl-2-(4-aminophenyl)-5H-1,3-oxazole | Reduced form of the nitro compound | Different biological profile |
Case Studies
Several studies have highlighted the potential of this compound in drug development:
- Study on Immunosuppressive Properties : A series of isoxazole derivatives were synthesized and tested for their immunosuppressive effects. The findings indicated that modifications in the molecular structure could enhance immunomodulatory activity while maintaining low toxicity levels .
- Anticancer Research : In a study focusing on cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The mechanism involved apoptosis induction through caspase activation pathways .
Q & A
Q. How should researchers address discrepancies in synthetic yields reported across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
